
Trisporic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is notable for its unique structure, which includes a cyclohexene ring with multiple functional groups. It is primarily used in industrial applications and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisporic acid involves several steps. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of functional groups: The methyl and carboxylic acid groups are introduced through various substitution reactions.
Formation of the dienyl side chain: This involves the use of specific reagents and conditions to introduce the (1E,3E)-3-methylocta-1,3-dienyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic reactions: Using catalysts to speed up the reaction and improve yield.
Purification steps: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trisporic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Trisporic acid has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Trisporic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Trisporic acid methyl ester: A similar compound with a methyl ester group instead of a carboxylic acid group.
(1E,3E)-1,3-butadiene-1,4-dicarboxylic acid dimethyl ester: Another related compound with a different side chain and functional groups.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
11043-91-7 |
|---|---|
Fórmula molecular |
C18H26O3 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H26O3/c1-5-6-7-8-13(2)9-10-15-14(3)16(19)11-12-18(15,4)17(20)21/h8-10H,5-7,11-12H2,1-4H3,(H,20,21)/b10-9+,13-8+ |
Clave InChI |
OSQWPUQNCKZCOA-URERACSSSA-N |
SMILES |
CCCCC=C(C)C=CC1=C(C(=O)CCC1(C)C(=O)O)C |
SMILES isomérico |
CCCC/C=C(\C)/C=C/C1=C(C(=O)CCC1(C)C(=O)O)C |
SMILES canónico |
CCCCC=C(C)C=CC1=C(C(=O)CCC1(C)C(=O)O)C |
Sinónimos |
trisporic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



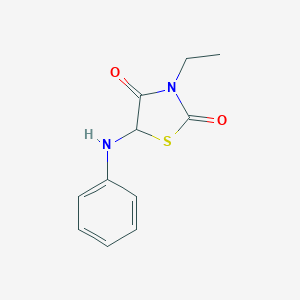
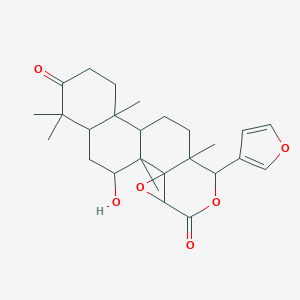


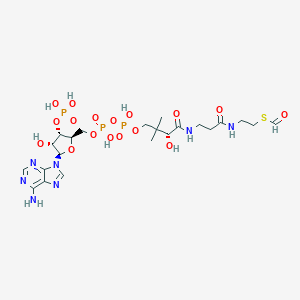
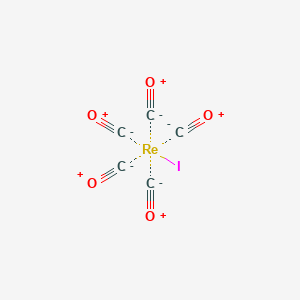
![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)
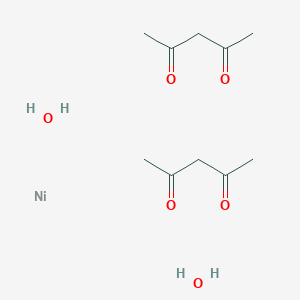

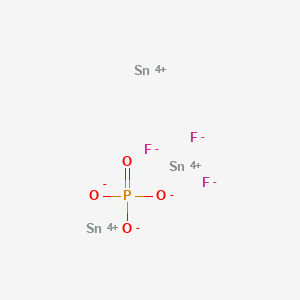

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)

